molecular formula C35H36NO3PS B6290379 [S(R)]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide CAS No. 2417456-74-5

[S(R)]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290379
CAS No.: 2417456-74-5
M. Wt: 581.7 g/mol
InChI Key: GDVFMOUEWXCVPL-FJOUAFLFSA-N
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Description

[S®]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a diphenylphosphino group, a dimethoxyphenyl group, and a naphthalenylmethyl group, all of which contribute to its distinct chemical properties.

Scientific Research Applications

[S®]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Diphenylphosphino Group: This step involves the reaction of a suitable phosphine precursor with a diphenyl compound under controlled conditions.

    Introduction of the Dimethoxyphenyl Group: This step is achieved through a series of substitution reactions, where methoxy groups are introduced to the phenyl ring.

    Attachment of the Naphthalenylmethyl Group: This involves the coupling of a naphthalene derivative with the intermediate compound formed in the previous steps.

    Formation of the Sulfinamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets. The diphenylphosphino group can coordinate with metal ions, influencing various catalytic processes. The sulfinamide group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[S®]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a ligand in coordination chemistry and its potential biological activity set it apart from other similar compounds.

Properties

IUPAC Name

(R)-N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36NO3PS/c1-35(2,3)41(37)36-34(29-22-14-16-25-15-12-13-21-28(25)29)30-23-31(38-4)32(39-5)24-33(30)40(26-17-8-6-9-18-26)27-19-10-7-11-20-27/h6-24,34,36H,1-5H3/t34-,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVFMOUEWXCVPL-FJOUAFLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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